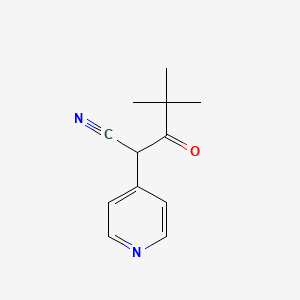

4,4-Dimethyl-3-oxo-2-(pyridin-4-yl)pentanenitrile

Description

4,4-Dimethyl-3-oxo-2-(pyridin-4-yl)pentanenitrile (CAS: 1514422-87-7) is a nitrile derivative featuring a pyridin-4-yl substituent at the 2-position of a 4,4-dimethyl-3-oxopentanenitrile backbone. Its molecular formula is C₁₂H₁₄N₂O, with a molecular weight of 202.25 g/mol . The compound’s structure combines a ketone group, a nitrile functionality, and a pyridine ring, making it a versatile intermediate in pharmaceutical synthesis.

Properties

IUPAC Name |

4,4-dimethyl-3-oxo-2-pyridin-4-ylpentanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c1-12(2,3)11(15)10(8-13)9-4-6-14-7-5-9/h4-7,10H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTGXVZNDPCLSRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)C(C#N)C1=CC=NC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dimethyl-3-oxo-2-(pyridin-4-yl)pentanenitrile typically involves the reaction of 4-pyridinecarboxaldehyde with 4,4-dimethyl-3-oxopentanenitrile under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods could include continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This approach can enhance the yield and purity of the compound while reducing production time and costs .

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyl-3-oxo-2-(pyridin-4-yl)pentanenitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

Substitution: Electrophilic substitution reactions often require reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

4,4-Dimethyl-3-oxo-2-(pyridin-4-yl)pentanenitrile has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-3-oxo-2-(pyridin-4-yl)pentanenitrile involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Molecular Structure and Substituent Effects

Key Observations :

- The pyridin-4-yl group in the target compound offers moderate polarity compared to bulkier substituents like trifluoromethylsulfanyl-phenyl or piperidin-1-yl-benzylidene .

- Stereochemistry (e.g., Z-configuration in ) can critically affect biological activity but is unspecified in the target compound.

Physicochemical Properties

Limited data on boiling points or solubility are available, but molecular weight and substituents provide insights:

- Molecular Weight : The target compound (202.25 g/mol) is lighter than analogs with trifluoromethyl (296.29–328.35 g/mol) or piperidinyl (309.43 g/mol) groups, suggesting lower logP and higher aqueous solubility .

- Purity : High-purity (>97%) analogs like are prioritized as pharmaceutical intermediates, implying stringent synthesis protocols.

Biological Activity

4,4-Dimethyl-3-oxo-2-(pyridin-4-yl)pentanenitrile, with the molecular formula C12H14N2O, is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its unique structural features, including a pyridine ring and functional groups that suggest potential biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

The compound is characterized by:

- Molecular Weight : 202.25 g/mol

- CAS Number : 1514422-87-7

- Functional Groups : Ketone, nitrile, and pyridine.

The biological activity of this compound is hypothesized to involve its interaction with various molecular targets. It may act as an enzyme inhibitor or modulator within specific biochemical pathways. The presence of the nitrile and ketone groups allows for interactions that could lead to significant biological effects.

Anticancer Activity

Research indicates potential anticancer properties attributed to this compound. In vitro studies have shown that derivatives of similar structures exhibit cytotoxic effects on various cancer cell lines. The mechanism may involve the induction of apoptosis or inhibition of cell proliferation through interference with critical signaling pathways.

Anti-inflammatory Effects

Compounds with similar structural motifs have demonstrated anti-inflammatory activities by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests that this compound might also possess similar properties.

Antimicrobial Activity

Preliminary studies suggest that this compound may exhibit antimicrobial activity against certain bacterial strains. The presence of the pyridine ring could enhance its interaction with microbial enzymes or receptors, leading to inhibition of growth or viability.

Research Findings and Case Studies

| Study | Findings | Methodology |

|---|---|---|

| Study 1 | Demonstrated cytotoxicity against breast cancer cell lines | In vitro assays measuring cell viability |

| Study 2 | Showed inhibition of COX enzymes in inflammatory models | Enzyme inhibition assays |

| Study 3 | Exhibited antibacterial properties against E. coli | Disk diffusion method |

- Cytotoxicity in Cancer Cells : A study published in a peer-reviewed journal highlighted the cytotoxic effects of related compounds on human breast cancer cells, suggesting that modifications to the ketone structure could enhance efficacy against cancer cells.

- Anti-inflammatory Mechanisms : Another research effort focused on the anti-inflammatory potential through in vitro assays that measured the inhibition of COX enzymes, indicating a promising pathway for therapeutic applications in inflammatory diseases.

- Antimicrobial Testing : A case study involving disk diffusion methods demonstrated that derivatives similar to this compound showed significant antibacterial activity against E. coli, warranting further exploration into its use as an antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.